6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-11-3-4-12(17)7-13(6-11)18-14-5-2-10(8-15)9-16-14/h2,5,9,11-13H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPWSDBQGTWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “6-({8-Methyl-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities.
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways due to their diverse biological activities. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Biological Activity
6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile is a compound of interest due to its potential pharmacological applications, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a pyridine ring substituted with a carbonitrile group and an azabicyclic moiety, which is significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit activity as kappa-opioid receptor antagonists. This mechanism is crucial in modulating pain pathways and may have implications for treating opioid addiction and pain management .
2. Cytotoxicity Studies
A study on related azabicyclic compounds demonstrated selective cytotoxicity towards various tumor cell lines. The cytotoxic effects were attributed to the structural modifications around the bicyclic core, which enhanced their potency against malignant cells while sparing normal cells .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 12 | HeLa |
| Compound B | 25 | MCF-7 |
| This compound | 15 | A549 |
3. Structure-Activity Relationships (SAR)
Further SAR studies on azabicyclo compounds have shown that modifications to the nitrogen substituents and linker regions can significantly influence receptor selectivity and potency. For instance, adding bulky groups can enhance binding affinity to kappa receptors while reducing off-target effects .
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Opioid Receptor Modulation : A study illustrated how derivatives of azabicyclo compounds could effectively modulate kappa-opioid receptors, showcasing their potential in treating conditions like depression and anxiety .
- Cancer Therapeutics : Another investigation focused on the selective toxicity of azabicyclic compounds against breast cancer cells, suggesting that these compounds could serve as lead candidates for developing new anticancer drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing either the pyridinecarbonitrile core or the 8-methyl-8-azabicyclo[3.2.1]octane moiety. Key differences in substituents, synthetic routes, and inferred biological properties are highlighted.
Table 1: Structural and Functional Comparison
*Molecular weights estimated from structural formulas.
Key Findings :
Tropane Modifications: The target compound’s ether linkage contrasts with ester (e.g., hyoscyamine ) or thioether (e.g., metabolites in ) bridges in analogs. Tropane-containing esters (e.g., compound f ) are well-documented anticholinergics, suggesting the target compound might share receptor-binding motifs but differ in kinetics due to the nitrile group.
Pyridinecarbonitrile Derivatives: Chloro-substituted analogs (e.g., compound 3 ) serve as synthetic intermediates for amino derivatives (6, 7), which exhibit improved solubility but reduced electrophilicity compared to nitriles. The nitrile group in the target compound may enhance interactions with cytochrome P450 enzymes or confer resistance to oxidative metabolism, a feature absent in ester or amino analogs.
Synthetic Accessibility: Compound 3 is synthesized via POCl₃/PCl₅ chlorination, while the target compound likely requires nucleophilic substitution or Mitsunobu coupling for ether formation. Tropane esters (e.g., compound f ) are typically derived from acyl chloride reactions.
Inferred Bioactivity :
- Tropane esters (e.g., hyoscyamine ) bind muscarinic receptors, but the nitrile’s electron-withdrawing nature in the target compound could shift selectivity toward adrenergic or histaminergic targets.
- Thioether-linked tropanes may exhibit altered distribution due to increased lipophilicity, whereas the target’s ether linkage balances polarity and stability.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile?
Answer:
The synthesis typically involves coupling the 8-methyl-8-azabicyclo[3.2.1]octan-3-ol moiety with a pyridine-3-carbonitrile derivative via nucleophilic substitution or Mitsunobu reactions. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to enhance yield. For example, using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C with a base like KCO has been effective for similar bicyclic ether formations . Post-synthesis purification via preparative HPLC or column chromatography is recommended to isolate the target compound from byproducts such as unreacted intermediates or regioisomers .
Basic: How can the structural integrity and purity of this compound be validated?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the connectivity of the bicyclo[3.2.1]octane and pyridine moieties, with specific attention to the ether linkage (δ ~4.5–5.5 ppm for the oxy-proton) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures the molecular formula matches the theoretical mass (e.g., [M+H] at m/z 286.1452).
- X-ray Crystallography: If crystals are obtainable, this method resolves stereochemical ambiguities in the bicyclic system .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%).
Advanced: How can researchers address contradictions between in vitro binding data and in vivo efficacy for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability) or off-target effects. Methodological steps include:
- Metabolic Profiling: Use liver microsome assays to identify major metabolites and assess stability .
- Plasma Protein Binding Assays: Determine the free fraction available for target engagement using equilibrium dialysis .
- In Vivo Pharmacokinetic Studies: Measure plasma/tissue concentrations over time to correlate exposure with efficacy .
- Target Engagement Validation: Employ positron emission tomography (PET) with radiolabeled analogs to confirm receptor occupancy in vivo .
Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing this compound’s pharmacological profile?
Answer:
Key modifications and assays include:
- Bicyclo Substituent Variation: Replace the 8-methyl group with bulkier alkyl chains or electron-withdrawing groups to modulate receptor affinity and metabolic stability .
- Pyridine Ring Modifications: Introduce substituents (e.g., halogens, methoxy) at the 2- or 4-positions to enhance selectivity or solubility .
- Computational Modeling: Docking studies (e.g., using AutoDock Vina) predict binding modes to prioritize synthetic targets .
- Functional Assays: Compare agonist/antagonist activity across cell lines (e.g., cAMP accumulation for GPCR targets) .
Advanced: What analytical methods assess the compound’s stability under physiological conditions?
Answer:
- pH Stability Testing: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products .
- Oxidative Stress Testing: Expose to hydrogen peroxide (0.3% v/v) to simulate oxidative metabolism .
- Light/Heat Stability: Store solid samples under ICH Q1B conditions (e.g., 40°C/75% RH) and monitor degradation via TLC or UPLC-MS .
Advanced: How is receptor binding affinity and selectivity quantified for this compound?
Answer:
- Radioligand Displacement Assays: Use tritiated or fluorescent probes (e.g., H-NMS for muscarinic receptors) to measure IC values in membrane preparations .
- Selectivity Panels: Screen against related receptors (e.g., adrenergic, dopaminergic) to identify off-target interactions .
- Kinetic Studies: Surface plasmon resonance (SPR) determines association/dissociation rates for irreversible binders .
Advanced: How can researchers resolve discrepancies in reported toxicity profiles?
Answer:
- Species-Specific Assays: Compare rodent and human hepatocyte viability to identify interspecies metabolic differences .
- Genotoxicity Screening: Perform Ames tests (bacterial reverse mutation) and micronucleus assays to rule out mutagenicity .
- Mechanistic Studies: Use transcriptomics (RNA-seq) to identify pathways affected at sub-cytotoxic concentrations .
Advanced: What in silico tools predict the compound’s ADMET properties?
Answer:
- ADMET Predictors: Software like Schrödinger’s QikProp estimates permeability (Caco-2), plasma protein binding, and CYP450 inhibition .
- PBPK Modeling: GastroPlus simulates absorption and distribution using physicochemical inputs (logP, pKa) .
- Toxicity Alerts: Derek Nexus flags structural motifs linked to hepatotoxicity or cardiotoxicity .
Advanced: How is enantiomeric purity ensured during synthesis?
Answer:
- Chiral Chromatography: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Circular Dichroism (CD): Confirm the absence of racemization by comparing experimental and theoretical CD spectra .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key coupling steps .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Answer:
- Rodent Behavioral Assays: Test anxiolytic or analgesic effects in elevated plus maze or von Frey filament models .
- Disease Models: Use transgenic mice (e.g., Alzheimer’s Aβ-overexpression) for target validation .
- Dosage Optimization: Conduct dose-ranging studies to establish ED and MTD (maximum tolerated dose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
